molecular formula C8H10N2O B038071 Cyclopropyl(pyrimidin-5-yl)methanol CAS No. 117975-22-1

Cyclopropyl(pyrimidin-5-yl)methanol

Cat. No. B038071
CAS RN: 117975-22-1
M. Wt: 150.18 g/mol
InChI Key: MSPRNXDRUFWZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(pyrimidin-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropyl derivative of pyrimidine, which is a heterocyclic organic compound that contains two nitrogen atoms in its ring structure. Cyclopropyl(pyrimidin-5-yl)methanol is synthesized through a multistep process that involves the use of various reagents and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, Cyclopropyl(pyrimidin-5-yl)methanol has been shown to inhibit acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the compound's potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Cyclopropyl(pyrimidin-5-yl)methanol has been shown to exhibit various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Cyclopropyl(pyrimidin-5-yl)methanol has also been shown to inhibit acetylcholinesterase activity, which is believed to be responsible for its potential therapeutic effects in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopropyl(pyrimidin-5-yl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Cyclopropyl(pyrimidin-5-yl)methanol. One direction is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.

Scientific Research Applications

Cyclopropyl(pyrimidin-5-yl)methanol has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs. Cyclopropyl(pyrimidin-5-yl)methanol has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.

properties

CAS RN

117975-22-1

Product Name

Cyclopropyl(pyrimidin-5-yl)methanol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

cyclopropyl(pyrimidin-5-yl)methanol

InChI

InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2

InChI Key

MSPRNXDRUFWZPM-UHFFFAOYSA-N

SMILES

C1CC1C(C2=CN=CN=C2)O

Canonical SMILES

C1CC1C(C2=CN=CN=C2)O

synonyms

5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the general method of Example 1, cyclopropanecarboxaldehyde (19 g, 0.27 mol) was reacted with 5-bromopyrimidine (43.2 g, 0.27 mol) and n-butyl lithium (108.6 ml of 2.5M, 0.27 mol) to give the product as a pale yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
108.6 mL
Type
reactant
Reaction Step Two

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